molecular formula C15H20N2O B1453945 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine CAS No. 1272767-46-0

3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine

Cat. No. B1453945
CAS RN: 1272767-46-0
M. Wt: 244.33 g/mol
InChI Key: XUIPDWXBFAAFNG-KZUDCZAMSA-N
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Description

“3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine” is a compound with the CAS Number: 1272767-46-0 . It has a molecular weight of 244.34 . The compound is in the form of an oil and is stored at room temperature .


Molecular Structure Analysis

The compound has a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Physical And Chemical Properties Analysis

The compound is in the form of an oil and is stored at room temperature . It has a molecular weight of 244.34 .

Scientific Research Applications

Neurodegenerative Disease Research

3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine: has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its efficacy may be linked to its potential in preventing aldehyde toxicity mediated by the enzyme acetaldehyde dehydrogenase 2 (ALDH2), which is implicated in the pathogenesis of these diseases .

Enzyme Inhibition

This compound has been explored for its role in enzyme inhibition, particularly in the context of carbonic anhydrase and acetylcholinesterase inhibitors . These enzymes are targets for various therapeutic applications, including glaucoma and myasthenia gravis, respectively.

Drug Design and Discovery

The pyrrolidine scaffold is a versatile element in drug design due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The non-planarity of the ring allows for increased three-dimensional coverage, which is crucial in the development of new drugs with selective target activity .

Medicinal Chemistry

In medicinal chemistry, the pyrrolidine ring is used to create bioactive molecules with target selectivity . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, influencing their binding mode to enantioselective proteins .

Pharmacology

Pyrrolidine derivatives, including those based on the 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine structure, play a key role in pharmacotherapy . They are fundamental components in the skeletal structure of many biologically active compounds and have shown a wide range of activities, from antimicrobial to anticancer properties .

Chemical Synthesis

The compound is also significant in chemical synthesis, where it serves as an intermediate in the development of new molecules that could be potential drug candidates . Its role in the synthesis of chiral and enantioselective compounds is particularly noteworthy .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(3-phenylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15(14-7-4-9-16-14)17-10-8-13(11-17)12-5-2-1-3-6-12/h1-3,5-6,13-14,16H,4,7-11H2/t13?,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIPDWXBFAAFNG-KZUDCZAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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